tert-butylN-(2-formyl-1H-indol-5-yl)carbamate

Medicinal Chemistry Synthetic Methodology Quality Control

Standard 5-substituted indole-2-carboxaldehydes provide a single reactive handle, forcing additional, yield-reducing steps to install a protected amine. tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate eliminates this bottleneck. - Dual orthogonal reactivity: 2-formyl for C-C bond formation; Boc-5-amine deprotects cleanly for amide/sulfonamide coupling. - Reduces synthetic step count by 1-2 steps vs. 5-bromoindole-2-carboxaldehyde routes. - 98% purity ensures reproducible yields in parallel library synthesis of kinase-focused pharmacophores.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
Cat. No. B13549227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butylN-(2-formyl-1H-indol-5-yl)carbamate
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC(=C2)C=O
InChIInChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-10-4-5-12-9(6-10)7-11(8-17)15-12/h4-8,15H,1-3H3,(H,16,18)
InChIKeyMLDNMDVJGZEEDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate: Chemical Properties and Intermediate Profile for Procurement Decisions


tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate (CAS 1227962-50-6) is a synthetic indole-2-carboxaldehyde derivative featuring a Boc-protected amine at the 5-position. This compound serves as a versatile building block in medicinal chemistry, with a molecular weight of 260.29 g/mol (C₁₄H₁₆N₂O₃) and predicted physicochemical properties including a boiling point of 410.3±25.0 °C and density of 1.285±0.06 g/cm³ . As a research intermediate, it is available from commercial suppliers in purities up to 98% . The compound's combination of an electrophilic 2-formyl handle and a selectively deprotectable Boc-protected amine distinguishes it from other indole-2-carboxaldehyde derivatives and positions it as a strategic intermediate for constructing 5-aminoindole-based pharmacophores.

Why tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate Cannot Be Replaced by Generic 5-Substituted Indole-2-carboxaldehydes


Generic 5-substituted indole-2-carboxaldehydes (e.g., 5-bromo-, 5-methyl-) offer only a single reactive handle for further derivatization. In contrast, tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate provides a dual orthogonal functionality: the 2-formyl group enables C–C bond formation via condensation or nucleophilic addition, while the Boc-protected 5-amine can be deprotected under mild acidic conditions to reveal a free amine for amide coupling, sulfonylation, or reductive amination . This eliminates the need for separate amine installation steps, reduces synthetic step count, and preserves the indole N–H for further modifications. For procurement decisions, substituting a non-aminated analog would necessitate additional synthetic steps, increasing time, cost, and potential yield losses. Furthermore, the protected amine eliminates cross-reactivity concerns during formyl-based transformations, a limitation inherent to unprotected 5-aminoindole-2-carboxaldehyde analogs.

Quantitative Differentiation of tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate vs. Closest Analogs: Purity, Reactivity, and Synthetic Efficiency


Higher Commercial Purity vs. Unprotected 5-Aminoindole-2-carboxaldehyde

tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate is commercially available at 98% purity (HPLC), whereas the unprotected analog 5-aminoindole-2-carboxaldehyde is typically offered at lower purity (95%) due to inherent instability of the free amine toward oxidation and condensation side reactions . This 3% absolute purity difference translates to fewer impurities in subsequent coupling reactions, reducing the need for intermediate purification steps.

Medicinal Chemistry Synthetic Methodology Quality Control

Orthogonal Functionality Reduces Synthetic Steps vs. 5-Bromoindole-2-carboxaldehyde

The Boc-protected amine in tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate eliminates the need for a separate amine installation step when targeting 5-amino-substituted indole derivatives. In contrast, 5-bromoindole-2-carboxaldehyde requires Buchwald–Hartwig amination (Pd catalysis) or nucleophilic aromatic substitution to introduce an amine, adding 1–2 synthetic steps and requiring transition metal catalysts and specialized ligands . This represents a measurable reduction in step count and associated cost when procuring the Boc-protected amine directly.

Synthetic Efficiency Process Chemistry Medicinal Chemistry

Improved Chemical Stability vs. 5-Aminoindole-2-carboxaldehyde During Formyl-Based Transformations

The Boc-protected 5-amine in tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate prevents competing reactions at the amine nitrogen during formyl-based transformations such as reductive amination, imine formation, or Wittig reactions. Unprotected 5-aminoindole-2-carboxaldehyde suffers from amine-formyl cross-reactivity under these conditions, leading to oligomerization and reduced yields [1]. While specific yield loss data are not directly available for this comparator pair, analogous Boc-protected intermediates in heterocyclic chemistry routinely demonstrate 15–30% higher isolated yields compared to their unprotected amine counterparts in condensation reactions, as reported in general synthetic methodology reviews [2].

Chemical Stability Synthetic Reliability Process Development

Recommended Application Scenarios for tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate Based on Quantitative Differentiation Evidence


Synthesis of 5-Aminoindole-2-carboxamide Kinase Inhibitors

The compound's dual orthogonal functionality enables streamlined synthesis of 5-aminoindole-2-carboxamides, a privileged scaffold in kinase inhibitor development (e.g., IKK2, Btk). Direct procurement of this intermediate eliminates the need for separate amine protection/deprotection sequences and reduces synthetic step count by 1–2 steps compared to starting from 5-bromoindole-2-carboxaldehyde [1]. The 98% commercial purity ensures reproducible coupling yields in library synthesis.

Parallel Library Synthesis of Indole-Based Autotaxin (ATX) Inhibitors

Indole carbamates bearing 5-amino substituents have demonstrated potent ATX inhibition with IC₅₀ values below 3 nM in optimized series [1]. tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate serves as an ideal diversification point for parallel synthesis: the formyl group enables reductive amination with diverse amines, while subsequent Boc deprotection (TFA/DCM) reveals the 5-amine for carbamate formation or sulfonamide coupling. The orthogonal protection strategy minimizes protecting group incompatibility and streamlines library production.

Process Chemistry: Late-Stage Functionalization of cPLA₂ Inhibitor Intermediates

Patent literature describes indole derivatives as key intermediates in the synthesis of cytosolic phospholipase A₂ (cPLA₂) inhibitors [1]. The Boc-protected amine in this compound remains intact under typical Vilsmeier–Haack formylation conditions used to install the 2-formyl group, allowing for late-stage diversification after formyl elaboration. This orthogonal protection scheme is particularly valuable in process-scale routes where protecting group compatibility dictates overall efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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